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Compound of Interest

Compound Name: 1400w Dihydrochloride

Cat. No.: B1663835 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1400W, also known as N-(3-(Aminomethyl)benzyl)acetamidine, is a potent and highly selective

inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4][5][6] It exhibits slow, tight-binding

inhibition of iNOS with a dissociation constant (Kd) of less than or equal to 7 nM.[3][4][5][6]

1400W is significantly more selective for iNOS over endothelial NOS (eNOS) and neuronal

NOS (nNOS), making it an invaluable tool for investigating the specific roles of iNOS in various

physiological and pathological processes.[1][4][5][6] These application notes provide

recommended concentrations, detailed experimental protocols, and an overview of the relevant

signaling pathways for the use of 1400W in in vitro research.

Data Presentation
Recommended Concentrations of 1400W for In Vitro
Experiments
The optimal concentration of 1400W can vary depending on the cell type, experimental

conditions, and the specific endpoint being measured. The following table summarizes

concentrations reported in the literature for various applications.
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Cell Line Application
Recommended
Concentration

Incubation
Time

Reference

RAW 264.7

(Murine

Macrophages)

Inhibition of Nitric

Oxide Production

IC50: 0.2 - 1.5

µM
20-24 hours [2]

RAW 264.7

(Murine

Macrophages)

Co-

immunoprecipitat

ion

100 µM 16 hours [2]

Primary Adult

Microglia

Reduction of NO,

3-NT, and MDA

production

60 µM 1 hour [3]

Primary BMDM

(Mouse)
iNOS Inhibition 100 µM 24 hours [4]

NHIK 3025

(Human Cervical

Cancer)

Induction of

Hyper-

radiosensitivity

10 µM
3 consecutive

days
[7]

U87MG (Human

Glioblastoma)

Induction of

Autophagy
Not specified Not specified [8]

J774A.1 (Murine

Macrophages)

Inhibition of NO,

IL-12 p40, and

TNF-α

50 µM 18 hours [9]

MB49 and

MB49-I (Bladder

Cancer)

Cell Viability

(MTS) Assay
0.625 - 10 µM 48 hours [10]

Inhibitory Constants of 1400W
NOS Isoform Parameter Value Reference

Human iNOS Kd ≤ 7 nM [1][3][4][5][6]

Human nNOS Ki 2 µM [1][4]

Human eNOS Ki 50 µM [1][4]
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Signaling Pathway
The primary mechanism of action of 1400W is the selective inhibition of iNOS. This enzyme is

typically induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-

gamma (IFN-γ) via the activation of transcription factors like NF-κB. Once expressed, iNOS

produces large amounts of nitric oxide (NO) from L-arginine. NO is a key signaling molecule

involved in inflammation, apoptosis, and oxidative stress. By inhibiting iNOS, 1400W effectively

blocks the production of NO and its downstream effects.

Pro-inflammatory Stimuli

Transcription Factor Activation

iNOS Expression and Activity Inhibitor

Downstream Effects
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NF-κB Activation
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Caption: Signaling pathway of iNOS inhibition by 1400W.

Experimental Protocols
Western Blot for iNOS Expression
This protocol is designed to assess the effect of 1400W on the expression of iNOS protein in

cell lysates.

Materials:

Cell culture reagents

1400W (solubilized in an appropriate solvent, e.g., DMSO or water)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against iNOS

Primary antibody against a loading control (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:
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Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow

them to adhere overnight.

Induce iNOS expression with appropriate stimuli (e.g., LPS and IFN-γ).

Treat cells with varying concentrations of 1400W (e.g., 10-100 µM) or vehicle control for the

desired duration (e.g., 16-24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Normalize protein amounts and run the samples on an SDS-PAGE

gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection: Add the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Analysis: Quantify the band intensities and normalize to the loading control to determine the

relative expression of iNOS.

Cell Viability Assay (MTS/WST-1)
This protocol measures the effect of 1400W on cell viability and proliferation.
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Materials:

Cell culture reagents

1400W

96-well plates

MTS or WST-1 reagent

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to attach overnight.

Treatment: Treat the cells with a serial dilution of 1400W (e.g., 0.1 µM to 100 µM) and a

vehicle control.

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

Assay:

Add MTS or WST-1 reagent to each well according to the manufacturer's instructions.

Incubate the plate for 1-4 hours at 37°C.

Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS,

450 nm for WST-1) using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Nitric Oxide Measurement (Griess Assay)
This colorimetric assay is used to quantify nitrite, a stable and nonvolatile breakdown product

of NO, in cell culture supernatants.

Materials:
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Cell culture reagents

1400W

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine

dihydrochloride)

Sodium nitrite standard

96-well plate

Microplate reader

Procedure:

Cell Seeding and Treatment: Seed cells in a culture plate and treat with iNOS-inducing

agents and various concentrations of 1400W as described in the Western Blot protocol.

Sample Collection: After the treatment period, collect the cell culture supernatant.

Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium

ranging from 0 to 100 µM.

Griess Reaction:

Add 50 µL of each supernatant or standard to a 96-well plate in duplicate.

Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room

temperature, protected from light.

Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and

incubate for another 5-10 minutes at room temperature, protected from light.

Measurement: Measure the absorbance at 540 nm within 30 minutes.

Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to

the standard curve.
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Experimental Workflow
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Caption: General experimental workflow for in vitro studies with 1400W.

Conclusion
1400W is a critical tool for dissecting the role of iNOS in cellular processes. The provided

concentration ranges and detailed protocols for key in vitro assays serve as a starting point for

experimental design. Researchers should optimize these conditions for their specific cell types

and experimental questions to ensure robust and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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